

Technical Guide: Physicochemical Properties of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1336331

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a concise summary of key data, detailed experimental protocols for property determination, and logical workflows for its synthesis and analysis.

Core Physical and Chemical Properties

1-(3-Fluorophenyl)cyclopropanecarboxylic acid is a fluorinated derivative of cyclopropanecarboxylic acid, a structural motif of interest in medicinal chemistry. The introduction of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Data Summary

The following table summarizes the available quantitative data for **1-(3-Fluorophenyl)cyclopropanecarboxylic acid**. It is important to note that specific experimental

values for the 3-fluoro isomer are not always readily available in the literature, and some data may be extrapolated or based on related compounds.

Property	Value	Source
Molecular Formula	$C_{10}H_9FO_2$	[1]
Molecular Weight	180.17 g/mol	[1]
Appearance	Solid	[1]
Boiling Point	314.3 °C at 760 mmHg	[2]
Density	1.361 g/cm ³	[2]
Refractive Index	1.584	[2]
Vapor Pressure	0.000199 mmHg at 25°C	[2]
Flash Point	143.9 °C	[2]

Note: Specific data for melting point, solubility, and pKa for the 3-fluoro isomer are not consistently reported. The experimental protocols provided in the subsequent sections outline the methods to determine these values. For the parent compound, cyclopropanecarboxylic acid, the pKa is reported as 4.83 at 25°C[\[3\]](#).

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical properties of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid**.

Melting Point Determination

The melting point of a solid crystalline organic compound is a crucial indicator of its purity.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **1-(3-Fluorophenyl)cyclopropanecarboxylic acid** is finely powdered. A capillary tube, sealed at

one end, is jabbed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm[4].

- Apparatus: A calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device) is used[5].
- Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C per minute) for a preliminary approximate measurement[5].
- Refined Measurement: The procedure is repeated with a fresh sample, and as the temperature approaches the approximate melting point, the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium[4].
- Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range[4]. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility profile of a compound in various solvents is fundamental for its purification, formulation, and biological testing.

Methodology:

- General Procedure: In a small test tube, approximately 25 mg of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid** is mixed with 0.75 mL of the solvent in portions. The tube is shaken vigorously after each addition[6]. The compound is classified as soluble if it dissolves completely.
- Solubility in Water: The general procedure is followed using deionized water. If the compound is water-soluble, its effect on the pH of the water should be tested using litmus paper or a pH meter. An acidic pH would be expected for a carboxylic acid[7].
- Solubility in Aqueous Base: For water-insoluble compounds, solubility is tested in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO₃) solutions[6][7]. Solubility in NaOH indicates an acidic compound. Effervescence upon

dissolution in NaHCO_3 is a strong indication of a carboxylic acid, which is a stronger acid than carbonic acid[7].

- Solubility in Aqueous Acid: Solubility in 5% hydrochloric acid (HCl) is tested to identify basic functional groups[6][7]. **1-(3-Fluorophenyl)cyclopropanecarboxylic acid** is not expected to be soluble in acidic solutions.
- Solubility in Organic Solvents: Solubility in common organic solvents such as ethanol, diethyl ether, acetone, and hexane is determined using the general procedure to establish its polarity profile[8].

pKa Determination

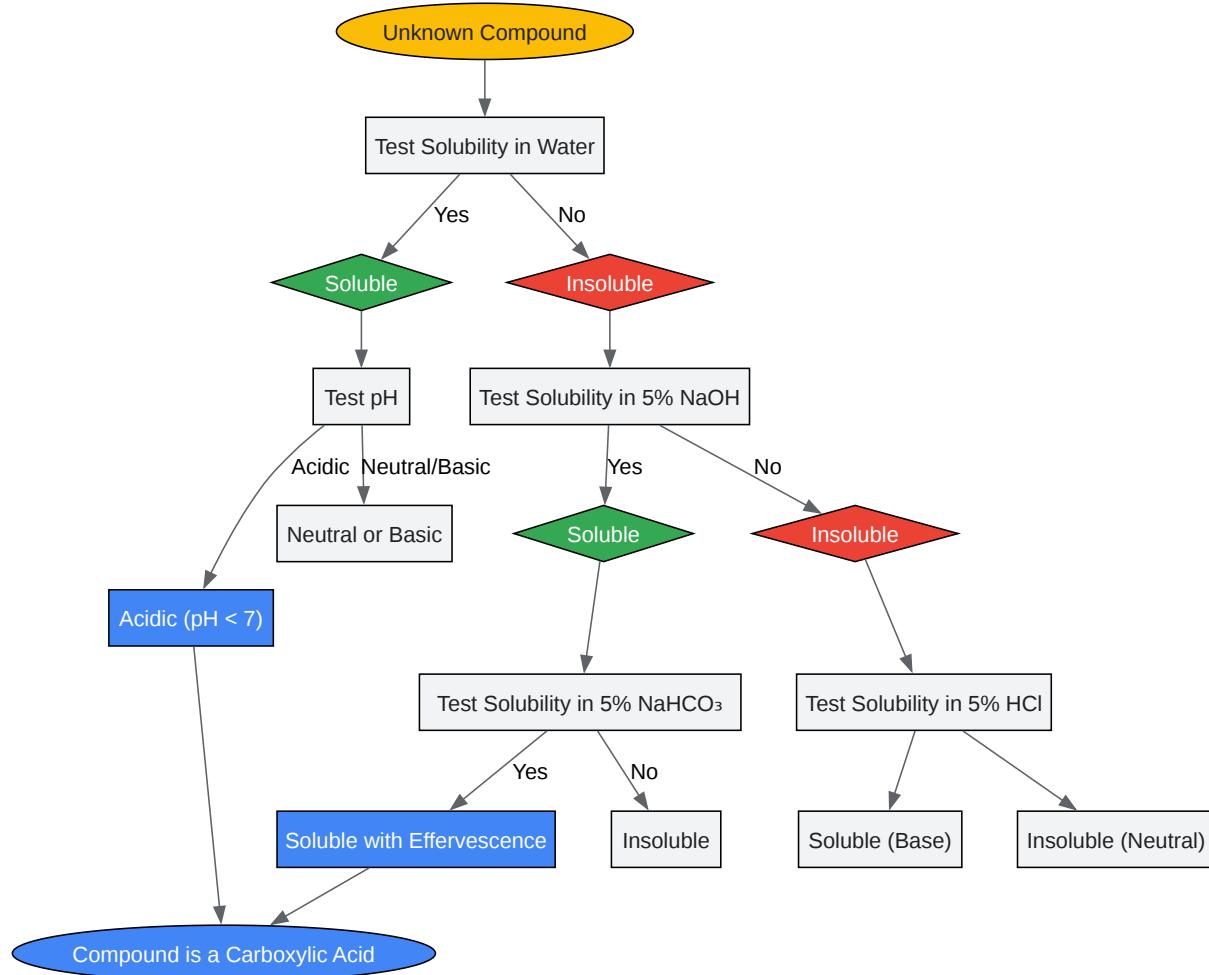
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in a solution.

Methodology (Potentiometric Titration):

- Sample Preparation: A precise weight of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid** is dissolved in a known volume of a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
- Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The first derivative of the titration curve can be used to accurately locate the equivalence point.

Mandatory Visualizations Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid**, based on common synthetic routes for similar compounds.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **1-(3-Fluorophenyl)cyclopropanecarboxylic acid**.

Logical Relationship in Qualitative Analysis

This diagram illustrates the logical decision-making process in the qualitative analysis of an unknown organic compound, with a focus on identifying a carboxylic acid based on solubility tests.

[Click to download full resolution via product page](#)

Caption: Decision tree for the qualitative analysis of a carboxylic acid based on solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopropanecarboxylic acid, 1-(3-fluorophenyl)- [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.ws [chem.ws]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336331#1-3-fluorophenyl-cyclopropanecarboxylic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com